5-Ethyl-1,3-dihydro-2H-indol-2-one

概要

説明

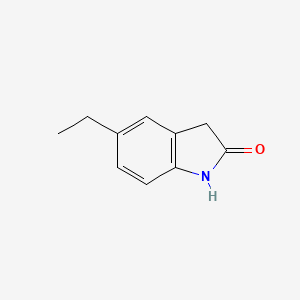

5-Ethyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C10H11NO. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is characterized by its bicyclic structure, consisting of a benzene ring fused to a pyrrolidone ring.

準備方法

The synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .

化学反応の分析

5-Ethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

科学的研究の応用

5-Ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

作用機序

The mechanism of action of 5-Ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. Indole derivatives typically exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways . For instance, they may inhibit enzymes involved in cancer cell proliferation or microbial growth .

類似化合物との比較

5-Ethyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

- 5-Methyl-1,3-dihydro-2H-indol-2-one

- 5-Phenyl-1,3-dihydro-2H-indol-2-one

- 5-Chloro-1,3-dihydro-2H-indol-2-one

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific ethyl substitution, which may confer distinct reactivity and biological activity compared to its analogs .

生物活性

5-Ethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, including:

- Antiviral : Demonstrated efficacy against various viral pathogens.

- Anticancer : Induces apoptosis in cancer cell lines.

- Anti-inflammatory : Inhibits cyclooxygenase enzymes.

- Antimicrobial : Effective against bacteria and fungi.

- Antidiabetic : Exhibits potential in managing blood glucose levels.

Table 1: Biological Activities of this compound

Target Interactions

This compound interacts with multiple biological targets, including:

- Cyclooxygenase (COX) Enzymes : Inhibits COX-2, leading to reduced prostaglandin synthesis and inflammation.

- Receptors : Binds to various receptors involved in neurotransmission and hormonal regulation.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : Alters pathways that control cell growth and apoptosis.

- Gene Expression : Modulates the expression of genes associated with inflammation and cancer progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through:

- Enzyme Inhibition : Directly inhibits enzymes critical for disease processes.

- Receptor Binding : Alters receptor activity, influencing downstream signaling pathways.

Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound was tested against breast and colon cancer cells, showing significant inhibition of cell proliferation at concentrations as low as 10 µM .

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. This effect was attributed to its COX-2 inhibitory activity .

Future Directions

The ongoing research into this compound suggests several potential applications:

- Drug Development : Further exploration could lead to the development of novel therapeutics targeting inflammation and cancer.

- Combination Therapies : Investigating its use in combination with existing treatments may enhance efficacy against resistant strains or advanced cancer stages.

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 5-Ethyl-1,3-dihydro-2H-indol-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with indole derivatives and ethylating agents. Key steps include alkylation at position 5 and cyclization under controlled conditions. Optimization focuses on parameters like temperature (room temperature for milder reactions), pH (neutral to slightly acidic), and catalyst selection (e.g., p-toluenesulfonic acid (p-TSA) for efficient condensation). Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reagents are critical to minimize side products and maximize yield .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and ring structure. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assesses purity, with deviations in melting points or spectral data indicating impurities .

Q. How does the ethyl group at position 5 influence the compound’s biological activity compared to other indole derivatives?

Substituent position and size significantly affect bioactivity. Ethyl at position 5 enhances lipophilicity, potentially improving membrane permeability. Comparative studies with methyl or phenyl analogs (e.g., 5-methyl or 3,3-diphenyl derivatives) reveal differences in antimicrobial or anticancer activity, highlighting the role of steric and electronic effects in target binding .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data may be limited, standard indole-handling protocols apply: use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/contact. Storage in airtight containers at 2–8°C prevents degradation. Note that this compound is not FDA-approved, and in vivo testing requires ethical approval .

Advanced Research Questions

Q. How can catalytic synthesis routes improve the yield and scalability of this compound?

Acid-catalyzed methods (e.g., p-TSA in CH₂Cl₂) offer high yields (>85%) under ambient conditions. Transition metal catalysts (e.g., Pd for cross-coupling) enable regioselective functionalization but require rigorous post-reaction purification to remove metal residues. Scalability challenges include solvent recovery and catalyst recyclability .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Use computational tools (e.g., DFT calculations) to simulate expected spectra. Cross-validate with X-ray crystallography to confirm stereochemistry. If impurities are suspected, employ column chromatography or recrystallization for purification .

Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitutions on this compound?

Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic attacks, favoring substitution at electron-rich positions. Lower temperatures (−10°C to 0°C) reduce side reactions, while higher temperatures (50–80°C) may promote ring-opening. Monitor reaction progress via TLC to optimize conditions .

Q. What in silico methods predict the reactivity of this compound in medicinal chemistry applications?

Molecular docking identifies potential binding sites with biological targets (e.g., kinases or GPCRs). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks .

Q. How can structural analogs of this compound be designed to enhance pharmacokinetic properties?

Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility. Fluorination at strategic positions can increase metabolic stability. Bioisosteric replacement (e.g., substituting the ethyl group with cyclopropyl) balances lipophilicity and target affinity. Validate designs via in vitro ADMET assays .

Q. What advanced spectroscopic techniques characterize dynamic processes like tautomerism in this compound?

Variable-temperature NMR tracks proton shifts indicative of keto-enol tautomerism. Time-resolved IR spectroscopy monitors real-time structural changes. Solid-state NMR or X-ray diffraction under controlled humidity/temperature reveals crystalline phase transitions .

特性

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。